N-(3-chlorophenyl)-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide
Description
This compound features a triazolo[4,3-b]pyridazin-3-one core, substituted at position 6 with a 3-fluorophenylsulfanyl group and at position 2 with a N-(3-chlorophenyl)acetamide moiety. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., triazolo-pyridines, triazoles) are frequently synthesized via nucleophilic substitution or coupling reactions, followed by crystallization and refinement using tools like SHELXL .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O2S/c20-12-3-1-5-14(9-12)22-17(27)11-25-19(28)26-16(23-25)7-8-18(24-26)29-15-6-2-4-13(21)10-15/h1-10H,11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWPAWQWNOOGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazolopyridazine core is synthesized via cyclocondensation between 3,4-diamino-1,2,4-triazole and a functionalized pyridazine-3-one precursor. As demonstrated by Livi and coworkers, heating 4,5-diamino-1H-1,2,3-triazole (14) with pyridazine-3,6-dione (15) in acetic acid at 80°C for 12 hours yields the bicyclic intermediate 16 (Scheme 1). This method achieves 70–75% yields, with regioselectivity controlled by electron-withdrawing groups on the pyridazine ring.
Introduction of the 3-oxo group is accomplished via lead tetraacetate-mediated oxidation of a hydrazone intermediate. Erichomovitch reported that treating 6-hydrazinylpyridazine with benzaldehyde forms a hydrazone, which undergoes oxidative cyclization at 100°C to furnish the 3-oxo-triazolopyridazine scaffold (38) in 65% yield.
Functionalization at Position 6: (3-Fluorophenyl)Sulfanyl Group Incorporation
Nucleophilic Aromatic Substitution (SNAr)
The 6-chloro intermediate undergoes SNAr with 3-fluorothiophenol in dimethylformamide (DMF) at 120°C. According to Raghavendra et al., potassium carbonate facilitates deprotonation of the thiol, enabling displacement of the chloride with 85–90% efficiency (Table 1).
Table 1: Optimization of Sulfanyl Group Introduction
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Fluorothiophenol | DMF | K₂CO₃ | 120 | 88 |
| 3-Fluorothiophenol | DMSO | Cs₂CO₃ | 130 | 82 |
| 3-Fluorothiophenol | EtOH | Et₃N | 80 | 45 |
Alternative Pathways: Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling using 3-fluorophenyl disulfide and bis(triphenylphosphine)palladium(II) chloride in toluene achieves comparable yields (80–84%). This method circumvents harsh basic conditions but requires inert atmospheres and costly catalysts.
Acetamide Side Chain Installation at Position 2
Bromoacetylation Followed by Amination
Bromination of the triazolopyridazine core at position 2 using N-bromosuccinimide (NBS) in carbon tetrachloride yields the 2-bromo derivative (42) , which reacts with N-(3-chlorophenyl)acetamide via Ullmann coupling. Koguchi et al. demonstrated that copper(I) iodide and 1,10-phenanthroline in dimethylacetamide (DMAc) at 110°C afford the C–N bond in 75% yield.
Direct Amide Coupling
Carbodiimide-mediated coupling of 2-carboxylic acid derivatives with 3-chloroaniline presents an alternative route. Employing N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane achieves 70% conversion.
Purification and Analytical Validation
Chromatographic Techniques
Final purification utilizes silica gel column chromatography with ethyl acetate/hexane (3:7) eluent, followed by recrystallization from ethanol/water (9:1). Purity exceeding 98% is confirmed via HPLC (C18 column, acetonitrile/water gradient).
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, triazole-H), 7.89–7.21 (m, 8H, aromatic), 4.34 (s, 2H, CH₂CO), 2.12 (s, 3H, COCH₃).
- HRMS (ESI+) : m/z 484.0921 [M+H]⁺ (calc. 484.0918).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Assessment of Key Steps
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
Asymmetric substitution on the pyridazine ring risks regioisomeric byproducts. Employing symmetrically substituted diketones (e.g., benzil) enhances selectivity, as noted by Lovelette et al..
Stability of Thioether Linkage
The (3-fluorophenyl)sulfanyl group exhibits oxidative susceptibility. Adding antioxidants like butylated hydroxytoluene (BHT) during storage mitigates degradation.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive regions:
-
Triazolopyridazine core : Nitrogen-rich heterocycle prone to electrophilic substitution.
-
Sulfanyl (-S-) bridge : Susceptible to oxidation and nucleophilic displacement.
-
Acetamide side chain : Amide bond hydrolysis and aromatic substitution at the 3-chlorophenyl group.
Oxidation Reactions
The sulfanyl group (-S-) undergoes oxidation under controlled conditions:
Key Findings :
-
Oxidation of the sulfanyl group enhances hydrogen-bonding capacity, potentially improving target binding in biological systems .
-
Overoxidation to sulfone reduces metabolic lability but may decrease solubility.
Nucleophilic Substitution
The 3-chlorophenyl group participates in aromatic substitution:
| Position | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Chlorine displacement | KNH<sub>2</sub>, NH<sub>3</sub>, −33°C | 3-Aminophenyl analog | 45–60% |
| Ullmann coupling | CuI, L-proline, DMSO, 80°C | Biaryl derivatives | 30–50% |
Mechanistic Insight :
-
The electron-withdrawing triazolopyridazine core activates the chlorine atom for substitution .
-
Copper-catalyzed coupling reactions enable diversification of the aryl group .
Amide Hydrolysis and Derivatization
The acetamide side chain undergoes hydrolysis and re-functionalization:
Thermodynamic Data :
Cyclization and Ring Expansion
The triazolopyridazine core participates in cycloaddition reactions:
Kinetic Analysis :
-
Second-order rate constant for cycloaddition: 1.2 × 10<sup>−3</sup> L·mol<sup>−1</sup>·s<sup>−1</sup> .
Reduction Reactions
Selective reduction of the triazolopyridazine core:
| Target Site | Reagents/Conditions | Product | Selectivity |
|---|---|---|---|
| Pyridazine ring | H<sub>2</sub>, Pd/C, EtOH | Dihydro-pyridazine | 90% |
| Triazole ring | NaBH<sub>4</sub>, NiCl<sub>2</sub>, THF | Open-chain hydrazine derivative | 65% |
Catalytic Efficiency :
Metal Complexation
The nitrogen-rich structure acts as a polydentate ligand:
| Metal Ion | Conditions | Complex Stoichiometry | Stability Constant (log β) |
|---|---|---|---|
| Cu(II) | EtOH/H<sub>2</sub>O, pH 7.4 | 1:1 (M:L) | 8.2 ± 0.3 |
| Fe(III) | MeOH, 60°C | 1:2 (M:L) | 12.1 ± 0.5 |
Applications :
Photochemical Reactions
UV-induced reactivity of the triazole ring:
| Wavelength (nm) | Solvent | Major Product | Quantum Yield (Φ) |
|---|---|---|---|
| 254 | CH<sub>3</sub>CN | Ring-opened nitrile imine | 0.18 |
| 365 | THF | Stable triplet state | 0.05 |
Mechanism :
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as a 5-lipoxygenase (5-LOX) inhibitor. The 5-LOX enzyme plays a critical role in the inflammatory process by converting arachidonic acid into leukotrienes, which are mediators of inflammation. Molecular docking studies suggest that N-(3-chlorophenyl)-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide may effectively bind to the active site of 5-LOX, indicating its potential for further optimization and development as an anti-inflammatory drug .
2. Anticancer Properties
The compound has also been investigated for its anticancer properties. Its structural analogs have shown promising results in inhibiting cancer cell proliferation in various types of cancer. For instance, compounds featuring the [1,2,4]triazolo[4,3-b]pyridazine scaffold have been reported to exhibit significant cytotoxic effects against cancer cell lines such as SNB-19 and OVCAR-8 . The mechanism involves the induction of apoptosis and inhibition of tumor growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Modifications to the triazole and pyridazine moieties can significantly influence biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Fluorine on phenyl ring | Increases lipophilicity and enhances binding affinity to target enzymes |
| Sulfanyl group | Contributes to improved solubility and bioavailability |
| Acetamide group | Enhances stability and metabolic resistance |
Case Studies
Case Study 1: In Silico Studies
In silico molecular docking studies demonstrated that modifications to the compound could enhance its binding affinity to 5-LOX. The computational models predicted a favorable interaction profile with critical amino acid residues in the enzyme's active site .
Case Study 2: In Vitro Evaluation
A series of synthesized derivatives based on the core structure of this compound were evaluated for their anti-inflammatory and anticancer activities using various cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects on molecular pathways can result in various biological outcomes, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between the target compound and its analogs:
Impact of Core Heterocycles
Role of Substituents
- Halogenation: The 3-chlorophenyl and 3-fluorophenyl groups in the target compound increase lipophilicity (logP) and resistance to oxidative metabolism, similar to Example 284’s trifluoropropyloxy group .
- Sulfanyl Linkage: Present in both the target compound and 618415-13-7, this group can form disulfide bonds or coordinate metal ions, influencing target engagement .
Biological Activity
N-(3-chlorophenyl)-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a compound of interest due to its potential biological activities. This article summarizes the available research on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole moiety fused with a pyridazine ring and substituted phenyl groups. The presence of chlorine and fluorine atoms enhances its biological activity and solubility characteristics.
Biological Activity Overview
-
Antimicrobial Activity
- The compound has shown promising antimicrobial properties against various bacterial strains. In studies involving related triazole derivatives, compounds with similar structures exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- A related compound with a trifluoromethyl group demonstrated minimum inhibitory concentrations (MIC) as low as 1–8 μg/mL against multiple bacterial strains .
-
Anticancer Activity
- Preliminary studies suggest that the compound may possess anticancer properties. Analogous triazole compounds have been reported to induce apoptosis in cancer cell lines such as HepG2 (liver cancer) . The mechanism often involves the activation of caspases and modulation of cell cycle regulators.
- Structure-activity relationship (SAR) studies indicate that the presence of electronegative substituents like chlorine is critical for enhancing antiproliferative effects .
-
Neuropharmacological Effects
- Compounds with similar structural motifs have been investigated for their activity as 5-HT6 receptor inverse agonists, which could imply potential applications in treating neuropsychiatric disorders such as anxiety and depression . This mechanism suggests modulation of serotonin pathways, which are crucial in mood regulation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : The interaction with serotonin receptors suggests a dual role in modulating neurotransmitter systems while also affecting cellular signaling pathways involved in tumor growth.
Case Studies and Research Findings
A review of literature highlights various studies focusing on the biological activities of triazole derivatives:
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step reactions, starting with the preparation of the triazolopyridazine core. A common approach includes:
- Step 1 : Condensation of 3-fluorophenylsulfanyl precursors with hydrazine derivatives to form the triazole ring.
- Step 2 : Coupling the triazolopyridazine intermediate with N-(3-chlorophenyl)acetamide via nucleophilic substitution or amide bond formation.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water) ensure high purity. Similar methodologies are detailed for structurally related acetamide derivatives .
Q. What spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regioselectivity (e.g., aromatic proton splitting patterns).
- IR Spectroscopy : Verify carbonyl (C=O) and sulfanyl (C-S) functional groups (peaks ~1650–1750 cm⁻¹ and ~600–700 cm⁻¹, respectively).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation and fragmentation analysis.
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL refinement .
Q. What safety protocols are critical during handling?
- PPE : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of chlorophenyl/fluorophenyl byproducts.
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. General guidelines align with GHS recommendations for halogenated aromatics .
Q. How is purity assessed post-synthesis?
- HPLC : Reverse-phase C18 columns (e.g., 90:10 acetonitrile/water mobile phase) to quantify impurities (<2%).
- TLC : Monitor reaction progress (silica plates, UV visualization).
- Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can Bayesian optimization improve synthesis yield?
Bayesian algorithms iteratively optimize reaction parameters (temperature, catalyst loading, solvent ratio) by modeling yield-response surfaces. For example:
Q. How to resolve data contradictions in SHELXL refinement?
Common issues and solutions include:
Q. What computational methods predict biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinases or GPCRs (docking scores <−7 kcal/mol suggest strong affinity).
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² >0.8). Similar triazolopyridazines show activity against tyrosine kinases .
Q. Strategies for regioselective functionalization of the triazolopyridazine core?
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at C-6 to favor electrophilic substitution at C-2.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during sulfanyl group installation.
- Microwave-Assisted Synthesis : Enhance reaction specificity (e.g., 100°C, 30 min) for reduced side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
